MHC00188

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

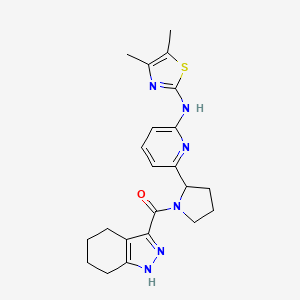

C22H26N6OS |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-pyridinyl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |

InChI |

InChI=1S/C22H26N6OS/c1-13-14(2)30-22(23-13)25-19-11-5-9-17(24-19)18-10-6-12-28(18)21(29)20-15-7-3-4-8-16(15)26-27-20/h5,9,11,18H,3-4,6-8,10,12H2,1-2H3,(H,26,27)(H,23,24,25) |

InChI Key |

YCOCUDSNPRQWAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC(=N2)C3CCCN3C(=O)C4=NNC5=C4CCCC5)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of MHC00188

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHC00188 is a novel small molecule identified as an allosteric inhibitor of autotaxin (ATX), a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the ATX-LPA signaling axis. The document includes a summary of quantitative data, detailed experimental protocols for the characterization of ATX inhibitors, and visualizations of the relevant signaling pathways and experimental workflows. This information is intended to support further research and drug development efforts targeting autotaxin.

Introduction to Autotaxin and the ATX-LPA Signaling Pathway

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1] LPA exerts its pleiotropic effects by binding to at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1]

The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of this pathway has been linked to various diseases, including cancer, fibrosis, and inflammatory disorders.[2] Consequently, ATX has emerged as a promising therapeutic target for the development of novel inhibitors.[2]

This compound: An Allosteric Inhibitor of Autotaxin

This compound has been identified as an allosteric inhibitor of autotaxin.[3] Unlike orthosteric inhibitors that bind to the active site and compete with the substrate, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the enzyme's activity.[4] This mode of inhibition can offer advantages in terms of specificity and can modulate the enzyme's function without completely abolishing it.

Quantitative Data Summary

The inhibitory potency of this compound against autotaxin has been determined through in vitro enzymatic assays. The key quantitative parameter reported is the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | Autotaxin (ATX) | Enzymatic Activity Assay | 2.53 | [3] |

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to an allosteric site on the autotaxin enzyme. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby decreasing the production of LPA from LPC. By lowering the levels of extracellular LPA, this compound can modulate the downstream signaling events mediated by LPA receptors.

The Autotaxin-LPA Signaling Pathway

The signaling cascade initiated by the ATX-LPA axis is complex and cell-type dependent. A simplified representation of the core pathway is illustrated below.

Caption: Overview of the ATX-LPA signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as an autotaxin inhibitor involves specific in vitro assays to determine its potency and mechanism of action. The following are detailed protocols for commonly used enzymatic assays.

Autotaxin Activity Assay using Amplex Red

This assay is a fluorometric method for measuring autotaxin activity by detecting the production of choline, a product of LPC hydrolysis.[5][6][7][8]

4.1.1. Principle

The assay is based on a two-step enzymatic reaction:

-

Autotaxin hydrolyzes LPC to LPA and choline.

-

Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2).

-

In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine) to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of choline produced, and thus to the autotaxin activity.

4.1.2. Materials

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

4.1.3. Protocol

-

Reagent Preparation:

-

Prepare a stock solution of LPC in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the desired working concentration in assay buffer.

-

Prepare a stock solution of Amplex Red reagent in DMSO. Protect from light.

-

Prepare stock solutions of HRP and choline oxidase in assay buffer.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution to determine the IC50.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add the following in order:

-

Assay buffer

-

This compound or vehicle (for control wells) at various concentrations.

-

Recombinant autotaxin enzyme.

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Prepare a detection mixture containing Amplex Red, HRP, and choline oxidase in assay buffer.

-

Initiate the reaction by adding the LPC substrate to each well.

-

Immediately add the detection mixture to each well.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a novel inhibitor like this compound typically follows a structured workflow.

Caption: A typical workflow for the discovery and preclinical evaluation of an ATX inhibitor.

Conclusion

This compound represents a valuable tool for studying the biological roles of the autotaxin-LPA signaling pathway. Its allosteric mechanism of action provides a distinct approach to modulating ATX activity. The data and protocols presented in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and to develop next-generation autotaxin inhibitors for the treatment of associated diseases. Further studies are warranted to elucidate the precise binding site of this compound on the autotaxin enzyme and to evaluate its efficacy and safety in preclinical disease models.

References

- 1. Identification of two novel chemical classes of Autotaxin (ATX) inhibitors using Enalos Asclepios KNIME nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Allosteric Inhibition of Autotaxin by MHC00188: A Technical Overview

For Immediate Release

A deep dive into the molecular target and mechanism of action of the novel compound MHC00188, this technical guide serves as a resource for researchers and professionals in drug development. This compound has been identified as an allosteric inhibitor of Autotaxin (ATX), a key enzyme in lipid signaling pathways implicated in a range of physiological and pathological processes.

This document provides a comprehensive summary of the available data on this compound, including its inhibitory activity, the experimental protocols for its characterization, and the signaling context of its molecular target, Autotaxin.

Quantitative Analysis of this compound Inhibition

This compound demonstrates inhibitory activity against Autotaxin. The half-maximal inhibitory concentration (IC50) has been determined, quantifying the compound's potency.

| Compound | Target | IC50 (µM) | Inhibition Type |

| This compound | Autotaxin (ATX) | 2.53[1] | Allosteric[1] |

The Autotaxin Signaling Pathway

Autotaxin is a secreted lysophospholipase D that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[2] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6). This interaction triggers a cascade of downstream signaling events that influence a wide array of cellular functions, including cell proliferation, survival, migration, and differentiation. The ATX-LPA signaling axis is integral to various physiological processes and its dysregulation has been linked to several diseases, including cancer, fibrosis, and inflammation.

Experimental Protocols

The inhibitory activity of this compound against Autotaxin was determined using an in vitro enzymatic assay. The following protocol is a detailed methodology based on the Amplex Red assay, a common method for measuring ATX activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Autotaxin.

Principle: The assay measures the enzymatic activity of Autotaxin by detecting the production of choline, a product of the hydrolysis of the substrate lysophosphatidylcholine (LPC). Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the fluorescent product resorufin, which can be quantified spectrophotometrically.

Materials:

-

Recombinant Human Autotaxin

-

This compound

-

Lysophosphatidylcholine (LPC) as substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for IC50 determination.

-

Reaction Mixture Preparation: A master mix is prepared containing the assay buffer, Amplex Red reagent, HRP, and choline oxidase.

-

Assay Protocol: a. To each well of a 96-well plate, add a defined amount of the reaction mixture. b. Add the serially diluted this compound or vehicle control to the respective wells. c. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period. d. Initiate the enzymatic reaction by adding the Autotaxin enzyme to each well. e. Immediately after adding the enzyme, add the substrate (LPC) to all wells to start the reaction. f. The plate is then incubated at 37°C.

-

Data Acquisition: The fluorescence of resorufin is measured over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

References

An In-Depth Technical Guide to the Autotaxin Inhibition Pathway of MHC00188

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a pivotal role in extracellular signaling. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. Dysregulation of this pathway has been linked to various diseases, such as cancer, fibrosis, and inflammation, making autotaxin a compelling therapeutic target. This guide provides a comprehensive technical overview of MHC00188, an allosteric inhibitor of autotaxin.

The Autotaxin-LPA Signaling Pathway

Autotaxin is the principal producer of extracellular LPA. Once generated, LPA binds to and activates a family of G protein-coupled receptors (GPCRs), specifically LPA receptors 1-6 (LPAR1-6). The activation of these receptors initiates a cascade of downstream signaling events that can vary depending on the cell type and the specific LPA receptor subtype expressed. Key signaling pathways activated by LPA include the Ras-MAPK pathway, the PI3K-Akt pathway, and the Rho pathway, which collectively regulate fundamental cellular processes.

MHC00188: A Technical Guide to its Biological Activity as an Allosteric Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of MHC00188, an allosteric inhibitor of Autotaxin (ATX). The information presented herein is intended to support research and development efforts in fields such as oncology, fibrosis, and inflammation, where the Autotaxin-lysophosphatidic acid (LPA) signaling axis is a key therapeutic target.

Introduction

This compound has been identified as a small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the extracellular production of the signaling lipid lysophosphatidic acid (LPA).[1][2][3][4][5][6] ATX, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[2] LPA then activates a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, survival, and differentiation.[2][3][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic inflammation, making it an attractive target for therapeutic intervention.[2][3] this compound acts as an allosteric inhibitor, binding to a site on the ATX enzyme that is distinct from the active site, thereby modulating its catalytic activity.[1][3]

Quantitative Biological Activity

The primary reported biological activity of this compound is the inhibition of Autotaxin. The following table summarizes the quantitative data available for this activity.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Autotaxin (ATX) | In vitro enzyme activity assay | 2.53 | [1][2][3][4] |

Mechanism of Action

This compound functions as an allosteric inhibitor of Autotaxin.[1][3] Unlike orthosteric inhibitors that compete with the substrate at the enzyme's active site, allosteric inhibitors bind to a different site on the enzyme. This binding induces a conformational change in the protein, which in turn alters the shape of the active site and reduces the enzyme's catalytic efficiency. In the case of this compound, its binding to an allosteric pocket on ATX leads to a decrease in the production of LPA from LPC.

Signaling Pathway

The inhibition of Autotaxin by this compound directly impacts the Autotaxin-LPA signaling pathway. By reducing the production of LPA, this compound effectively dampens the activation of LPA receptors and their downstream signaling cascades.

Experimental Protocols

While the specific experimental details for the characterization of this compound are detailed in Stylianaki EA, et al., Bioorg Med Chem Lett. 2024, a representative protocol for an in vitro Autotaxin inhibition assay, based on the widely used Amplex Red method, is provided below.[7][8] This fluorometric assay quantifies the production of choline, a stoichiometric product of LPC hydrolysis by ATX.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Autotaxin.

Materials:

-

Recombinant human Autotaxin

-

This compound

-

Lysophosphatidylcholine (LPC) as substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme and Inhibitor Incubation: Add a solution of recombinant Autotaxin to the wells of a 96-well plate. Subsequently, add the diluted this compound solutions to the respective wells. Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background). Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, LPC, to all wells.

-

Detection: After a suitable incubation period (e.g., 30-60 minutes) at 37°C, add the detection reagent mixture containing Amplex Red, HRP, and choline oxidase. This mixture detects the choline produced by the ATX reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of this compound against Autotaxin.

References

- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of two novel chemical classes of Autotaxin (ATX) inhibitors using Enalos Asclepios KNIME nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling MHC00188: A Technical Guide to its Discovery and Synthesis as a Novel Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHC00188 has emerged as a significant molecule in the landscape of autotaxin (ATX) inhibitors. This technical document provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of this compound. Identified through a sophisticated in silico screening approach, this compound presents as an allosteric inhibitor of autotaxin with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This guide details the methodologies employed in its discovery, a putative synthesis pathway, and the biological context of its target, the autotaxin-lysophosphatidic acid (LPA) signaling axis. The information is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics targeting fibroproliferative diseases, inflammation, and cancer.

Introduction to Autotaxin and its Role in Disease

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[1]

The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, survival, migration, and differentiation.[1] Dysregulation of this pathway has been linked to the pathogenesis of numerous diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, rheumatoid arthritis, and various types of cancer.[2] Consequently, the development of potent and specific ATX inhibitors has become a major focus of therapeutic research.

The Discovery of this compound: An In Silico Approach

This compound was identified as a novel allosteric inhibitor of autotaxin through a comprehensive in silico screening campaign. This discovery was detailed in a 2024 publication in Bioorganic & Medicinal Chemistry Letters by Stylianaki and colleagues. The researchers utilized the Enalos Asclepios KNIME nodes, a powerful cheminformatics platform, to virtually screen a large compound library against the allosteric sites of ATX.

Experimental Workflow for In Silico Discovery

The virtual screening workflow leading to the identification of this compound involved several key steps, as depicted in the following diagram:

References

In-Depth Technical Guide: Physicochemical Properties of MHC00188

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHC00188 is a novel small molecule identified as an allosteric inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. With a half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound presents a promising scaffold for the development of therapeutics targeting pathologies associated with aberrant ATX activity, including fibrosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for its identification and characterization, and a visualization of its relevant biological pathway and discovery workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These data have been compiled from available chemical supplier information and the primary scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Not available in public domain | - |

| Molecular Formula | C22H26N6OS | MedchemExpress, BioCat GmbH[1][2] |

| Molecular Weight | 422.55 g/mol | MedchemExpress, BioCat GmbH[1][2] |

| CAS Number | 1380881-85-5 | MedchemExpress, BioCat GmbH[1][2] |

| Canonical SMILES | Not available in public domain | - |

| Appearance | Solid powder (presumed) | General knowledge |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| Biological Activity | Allosteric inhibitor of Autotaxin (ATX) | MedchemExpress[2] |

| IC50 | 2.53 µM | MedchemExpress[2] |

Biological Context: The Autotaxin Signaling Pathway

Autotaxin (ATX) is a secreted lysophospholipase D that plays a crucial role in extracellular signaling by converting lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[3][4][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[3][4] Dysregulation of the ATX-LPA signaling axis has been implicated in a variety of pathological conditions, making ATX a compelling target for therapeutic intervention.[3][4][5]

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The identification of this compound was achieved through a combination of in silico virtual screening and subsequent in vitro validation. While the full, detailed experimental protocols from the primary research are not publicly available, this section outlines the likely methodologies based on the abstract of the pivotal study by Stylianaki et al. and common practices in the field.

Virtual Screening for Allosteric ATX Inhibitors

The discovery of this compound was initiated with a virtual screening campaign aimed at identifying compounds that bind to allosteric sites of the ATX enzyme. The general workflow for such a process is depicted below and is based on the use of the Enalos Asclepios KNIME nodes as mentioned in the literature.[6][7]

References

- 1. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro measurement of ATX activity against LDL-associated substrates [bio-protocol.org]

- 4. Asclepios knime nodes - NovaMechanics Ltd [novamechanics.com]

- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Virtual screening approaches for the identification of non-lipid autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MHC00188 for Lysophosphatidic Acid (LPA) Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MHC00188, a novel allosteric inhibitor of autotaxin (ATX), for researchers investigating lysophosphatidic acid (LPA) signaling. LPA is a critical bioactive lipid mediator involved in a myriad of physiological and pathological processes, making its synthesis and signaling pathways a key area of research and therapeutic development. Autotaxin is the primary enzyme responsible for the production of extracellular LPA. This guide details the mechanism of action of this compound, its quantitative inhibitory properties, and provides detailed experimental protocols for its characterization. Furthermore, it includes visualizations of the LPA signaling pathway and a typical experimental workflow to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction to LPA Signaling and Autotaxin

Lysophosphatidic acid (LPA) is a small glycerophospholipid that acts as a potent extracellular signaling molecule.[1] It exerts its effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA1–6.[1] This activation triggers a cascade of downstream signaling events that influence a wide range of cellular processes, including proliferation, migration, survival, and differentiation.[2] The LPA signaling pathway is integral to various physiological functions, but its dysregulation has been implicated in numerous diseases, including cancer, fibrosis, and inflammation.[2]

The primary source of extracellular LPA is the hydrolysis of lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX), a secreted lysophospholipase D.[2] As the key enzyme in the LPA synthetic pathway, ATX represents a critical therapeutic target for modulating LPA signaling. Inhibition of ATX activity can effectively reduce the production of LPA, thereby mitigating its downstream pathological effects.

This compound: An Allosteric Inhibitor of Autotaxin

This compound has been identified as a novel, allosteric inhibitor of autotaxin.[1] Allosteric inhibitors offer a distinct advantage over orthosteric inhibitors as they bind to a site on the enzyme that is different from the active site, often leading to higher specificity and a different mode of action.

Quantitative Data

The inhibitory potency of this compound against human autotaxin has been determined using in vitro enzymatic assays. The key quantitative parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | Autotaxin (ATX) | In vitro enzymatic assay | 2.53 | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following section outlines the key experimental protocol for determining the inhibitory activity of this compound against autotaxin.

In Vitro Autotaxin Inhibition Assay (Amplex Red Method)

This protocol is adapted from the method described by Stylianaki et al. and is a reliable fluorescence-based assay for measuring ATX activity and its inhibition.

Principle: This assay measures the production of choline, a byproduct of the ATX-mediated hydrolysis of LPC. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the highly fluorescent compound, resorufin. The increase in fluorescence is directly proportional to the ATX activity.

Materials:

-

Recombinant human autotaxin (ATX)

-

This compound (or other test inhibitors)

-

Lysophosphatidylcholine (LPC) (substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and NaCl)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of this compound by serial dilution in the assay buffer.

-

Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.

-

Prepare a solution of LPC in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the following in triplicate:

-

Blank (no enzyme): Assay buffer.

-

Control (no inhibitor): Assay buffer and ATX solution.

-

Test compound: this compound solution at various concentrations and ATX solution.

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the LPC substrate solution to all wells.

-

Immediately start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at 37°C using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control (no inhibitor) reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Visualizations

To aid in the conceptual understanding of the LPA signaling pathway and the experimental procedures, the following diagrams are provided.

LPA Signaling Pathway

Caption: The LPA signaling pathway is initiated by the conversion of LPC to LPA by autotaxin.

Experimental Workflow for ATX Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against autotaxin.

Conclusion

This compound is a valuable research tool for the investigation of LPA signaling, serving as a potent and specific allosteric inhibitor of autotaxin. This guide provides the foundational knowledge and practical protocols necessary for its effective use in the laboratory. The elucidation of the roles of the ATX-LPA axis in health and disease is a rapidly advancing field, and specific inhibitors like this compound are indispensable for dissecting the complexities of this signaling pathway and for the development of novel therapeutic strategies.

Disclaimer: this compound is for research use only and is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling this and any other chemical reagents.

References

Allosteric inhibition of autotaxin by MHC00188

An In-Depth Technical Guide on the Allosteric Inhibition of Autotaxin by MHC00188

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in extracellular signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3] LPA subsequently activates a family of six G protein-coupled receptors (LPAR1-6), triggering a multitude of cellular responses including proliferation, migration, and survival.[1][4] The ATX-LPA signaling axis is a key player in various physiological processes and has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic inflammation, making it a prominent therapeutic target.[3][5]

ATX possesses a complex structure featuring a catalytic active site and a distinct allosteric site, often referred to as the "tunnel".[6][7] This tunnel can bind the product LPA, leading to a positive feedback mechanism that enhances catalytic activity.[6][8] The existence of this allosteric site has opened a new avenue for drug development, focusing on allosteric inhibitors that can modulate enzyme function without competing with the substrate at the active site.

This guide provides a detailed overview of this compound, a novel small molecule identified as an allosteric inhibitor of autotaxin.[9] We will summarize the available quantitative data, outline the standard experimental protocols for characterizing such inhibitors, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of ATX Inhibitors

This compound was identified through an in silico screening of a large compound library, followed by in vitro validation.[1] It demonstrated inhibitory activity against autotaxin in the low micromolar range.[1][9] The table below summarizes the available quantitative data for this compound in comparison to other well-characterized orthosteric and allosteric ATX inhibitors.

| Inhibitor | Type | IC50 (μM) | Ki (μM) | Substrate Used | Reference |

| This compound | Allosteric | 2.53 | N/A | N/A | [9] |

| PF-8380 | Orthosteric (Type I) | 0.0017 | N/A | LPC | [2][10] |

| HA-155 | Orthosteric (Type I) | 0.0057 | N/A | LPC | [2][10] |

| TUDCA | Allosteric (Type III) | 11 | N/A | LPC | [6] |

| GLPG-1690 | Allosteric (Type IV) | N/A | N/A | N/A | [4][10] |

N/A: Data not available in the reviewed sources.

Signaling Pathway and Mechanism of Inhibition

Autotaxin catalyzes the conversion of LPC to LPA, which then activates its cognate G protein-coupled receptors (LPARs) on the cell surface. This initiates downstream signaling cascades that regulate fundamental cellular processes. Allosteric inhibitors like this compound are believed to bind to a site distinct from the catalytic pocket, likely the allosteric tunnel, thereby modulating the enzyme's activity non-competitively.

Caption: ATX-LPA signaling and allosteric inhibition by this compound.

Experimental Protocols

The characterization of an autotaxin inhibitor like this compound involves a series of biochemical assays to determine its potency, mode of action, and specificity. The following are detailed descriptions of the standard methodologies employed in the field.

ATX Enzyme Activity Assay (Choline-Oxidase Coupled Method)

This assay measures the production of choline, a co-product of LPA synthesis from the natural substrate LPC, and is considered a gold-standard method.

-

Principle: Autotaxin hydrolyzes LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic or chromogenic probe (e.g., Amplex Red) to generate a detectable signal. The rate of signal increase is directly proportional to ATX activity.

-

Reagents and Materials:

-

Recombinant human or mouse Autotaxin

-

LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

Amplex Red (or similar probe)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

-

Test inhibitor (this compound) and control inhibitors

-

96-well microplate (black, clear bottom for fluorescence)

-

Plate reader (fluorescence or absorbance)

-

-

Procedure:

-

Prepare a master mix containing assay buffer, choline oxidase, HRP, and Amplex Red.

-

Add serial dilutions of the inhibitor (this compound) to the wells of the microplate. Include wells for positive control (no inhibitor) and negative control (no ATX).

-

Add recombinant ATX to all wells except the negative control and incubate for a predefined period (e.g., 30 minutes) at 37°C to allow inhibitor binding.

-

Initiate the reaction by adding the substrate, LPC, to all wells.

-

Immediately begin monitoring the fluorescence (Ex/Em ~540/590 nm) or absorbance kinetically over time (e.g., every 2 minutes for 60 minutes) at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Kinetic Studies for Mode of Inhibition Analysis

To determine if an inhibitor is allosteric, kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.

-

Principle: The effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), reveals its mode of inhibition. For a non-competitive allosteric inhibitor, Vmax will decrease while Km remains unchanged.

-

Procedure:

-

Perform the ATX enzyme activity assay as described above.

-

Set up a matrix of reactions with varying concentrations of the substrate (LPC) across a range bracketing its Km value.

-

For each substrate concentration, run the assay with several fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.

-

Determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs 1/[S]). The pattern of line intersections indicates the mode of inhibition. For non-competitive inhibition, the lines will intersect on the x-axis.

-

Alternatively, fit the velocity data directly to the Michaelis-Menten equation modified for different inhibition models to determine Km and Vmax values and the inhibition constant (Ki).

-

Experimental and Logic Workflow Visualization

The process of identifying and characterizing a novel allosteric inhibitor like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.

Caption: Workflow for discovery and characterization of this compound.

Conclusion

This compound is a recently identified allosteric inhibitor of autotaxin with a reported IC50 of 2.53 μM.[9] Its discovery highlights the success of computational screening methods in identifying novel chemical scaffolds for therapeutic intervention.[1] As an allosteric inhibitor, this compound likely acts by binding to the tunnel region of ATX, thereby modulating its enzymatic activity in a non-competitive manner. This mechanism offers potential advantages over traditional active-site inhibitors, including higher specificity and a reduced likelihood of certain resistance mechanisms. Further detailed kinetic studies, binding assays, and structural biology are required to fully elucidate its precise mechanism of action and to guide future optimization for developing more potent therapeutic agents targeting the ATX-LPA signaling axis.

References

- 1. Identification of two novel chemical classes of Autotaxin (ATX) inhibitors using Enalos Asclepios KNIME nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Autotaxin inhibitors: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MHC00188: A Technical Guide to a Novel Allosteric Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHC00188 is a recently identified small molecule that acts as an allosteric inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. With a reported half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound presents a valuable tool for researchers investigating the physiological and pathological roles of the ATX-LPA axis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular characterization, and detailed experimental protocols to facilitate its use as a chemical probe.

Introduction to Autotaxin and the ATX-LPA Signaling Pathway

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA)[1]. LPA exerts its pleiotropic effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6)[1].

The ATX-LPA signaling axis is implicated in a wide array of physiological processes, including cell proliferation, survival, migration, and differentiation. Consequently, dysregulation of this pathway has been linked to numerous pathological conditions such as cancer, fibrosis, inflammation, and neurological disorders. This central role makes ATX a compelling therapeutic target for various diseases.

This compound: A Novel Chemical Probe for Autotaxin

This compound was identified through in silico screening as an allosteric inhibitor of autotaxin[2][3]. Allosteric inhibitors offer a distinct advantage over active-site inhibitors by binding to a site other than the catalytic site, which can lead to greater selectivity and a unique mode of action.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| Target | Autotaxin (ATX) | [2][3] |

| Mechanism of Action | Allosteric Inhibitor | [2][3] |

| IC50 | 2.53 µM | [2][3] |

Further quantitative data on selectivity and in vivo efficacy is not yet publicly available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization and use of this compound as a chemical probe for ATX.

In Vitro Autotaxin Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against ATX, similar to the one used for the initial characterization of this compound.

Principle: The enzymatic activity of ATX is measured by the hydrolysis of a synthetic substrate, such as bis-(p-nitrophenyl) phosphate (BNPP) or a fluorogenic LPC analogue like FS-3. The inhibition of this reaction by a test compound is quantified by a decrease in the colorimetric or fluorescent signal.

Materials:

-

Human recombinant Autotaxin (ATX)

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2

-

Autotaxin Substrate: bis-(p-nitrophenyl) phosphate (BNPP) or FS-3

-

Test compound (e.g., this compound) dissolved in DMSO

-

Positive Control Inhibitor (e.g., HA-155)

-

96-well microplate

-

Plate reader (for absorbance at 405-415 nm or fluorescence)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of ATX in Assay Buffer.

-

Prepare a stock solution of the substrate in Assay Buffer.

-

Prepare serial dilutions of the test compound and positive control in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well plate, add the following to the respective wells:

-

100% Initial Activity wells: ATX working solution and Assay Buffer (with DMSO).

-

Background wells: Assay Buffer (with DMSO).

-

Test Compound wells: ATX working solution and the desired concentration of the test compound.

-

Positive Control wells: ATX working solution and the desired concentration of the positive control inhibitor.

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405-415 nm (for BNPP) or fluorescence at the appropriate excitation/emission wavelengths (for FS-3) using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_100%_activity))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Autotaxin-LPA Signaling Pathway

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for the discovery and characterization of an ATX inhibitor like this compound.

Future Directions

While this compound has been identified as a promising allosteric inhibitor of ATX, further characterization is necessary to fully establish its utility as a chemical probe. Key areas for future investigation include:

-

Selectivity Profiling: Comprehensive screening against a panel of related enzymes (e.g., other phosphodiesterases and hydrolases) is crucial to determine its specificity.

-

Cell-Based Assays: Evaluation of this compound in cellular models to confirm target engagement and assess its impact on LPA-mediated signaling and downstream cellular functions.

-

In Vivo Studies: Characterization of the pharmacokinetic and pharmacodynamic properties of this compound in animal models to evaluate its suitability for in vivo research.

The availability of a well-characterized, selective allosteric inhibitor like this compound will undoubtedly accelerate research into the complex biology of the autotaxin-LPA axis and may pave the way for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of MHC00188 in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of MHC00188, an allosteric inhibitor of Autotaxin (ATX), in a mouse model of cancer. This compound targets the production of lysophosphatidic acid (LPA), a key signaling molecule implicated in tumor progression, angiogenesis, and metastasis.[1][2][3] This document outlines the essential background, experimental protocols, and data interpretation necessary to investigate the therapeutic potential of this compound. While specific in vivo formulation and pharmacokinetic data for this compound are not publicly available, this guide provides a robust framework based on established methodologies for similar ATX inhibitors.

Introduction to this compound and the Autotaxin-LPA Signaling Axis

This compound is a small molecule compound that functions as an allosteric inhibitor of Autotaxin (ATX) with an in vitro IC50 of 2.53 μM. ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis – all hallmarks of cancer.[1][2][4][5] Elevated expression of ATX and LPA receptors is observed in various human cancers and is often associated with tumor progression and resistance to therapy.[1][6] By inhibiting ATX, this compound is hypothesized to reduce LPA levels, thereby attenuating pro-tumorigenic signaling.

The ATX-LPA Signaling Pathway in Cancer

The signaling pathway initiated by ATX-mediated LPA production is a critical driver of cancer progression. The following diagram illustrates the key components and downstream effects of this pathway, which is the target of this compound.

Preliminary In Vivo Studies: Essential First Steps

Prior to conducting efficacy studies, it is crucial to establish the in vivo properties of this compound.

Formulation Development

The route of administration will depend on the physicochemical properties of this compound. For oral administration, a formulation that ensures adequate solubility and bioavailability is required. For intraperitoneal or intravenous injection, this compound must be dissolved in a biocompatible vehicle.

Protocol for Formulation Screening:

-

Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol, corn oil).

-

Vehicle Selection: Choose a vehicle or a combination of vehicles that dissolves this compound at the desired concentration and is well-tolerated by mice.

-

Stability Testing: Assess the stability of the formulated this compound at room temperature and 4°C over a relevant time period.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

Protocol for MTD Determination:

-

Animal Model: Use healthy, age-matched mice of the same strain as the planned efficacy study (e.g., C57BL/6 or BALB/c).

-

Dose Escalation: Administer escalating doses of this compound to small groups of mice (n=3-5 per group).

-

Monitoring: Observe the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming.

-

Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or other severe clinical signs.

In Vivo Efficacy Study: Xenograft or Syngeneic Mouse Model

The choice between a xenograft (human tumor cells in immunodeficient mice) or a syngeneic (murine tumor cells in immunocompetent mice) model will depend on the specific research question.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

Detailed Protocol

-

Animal Model: Select an appropriate mouse strain and tumor model. For example, for a breast cancer study, 4T1 cells can be implanted in BALB/c mice.

-

Tumor Cell Implantation: Inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

-

Treatment Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle alone.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) every 2-3 days. Monitor body weight as an indicator of toxicity.

-

Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

-

Tissue Collection: Collect tumors, blood, and other relevant tissues for further analysis.

Pharmacodynamic and Biochemical Analyses

To confirm that this compound is hitting its target and modulating the intended pathway, the following analyses are recommended.

Measurement of LPA Levels

A key pharmacodynamic marker is the level of LPA in plasma and tumor tissue.

Protocol for LPA Measurement (LC-MS/MS):

-

Sample Collection: Collect blood via cardiac puncture into EDTA-containing tubes. Collect tumor tissue and snap-freeze in liquid nitrogen.

-

Lipid Extraction: Perform lipid extraction from plasma and homogenized tumor tissue using established methods (e.g., Bligh-Dyer extraction).

-

LC-MS/MS Analysis: Quantify LPA levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Western Blot Analysis

Assess the effect of this compound on downstream signaling pathways in tumor lysates.

Protocol for Western Blot:

-

Protein Extraction: Lyse tumor samples in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) and a loading control (e.g., β-actin).

-

Detection: Use an appropriate secondary antibody and chemiluminescent substrate for detection.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Tumor Growth Inhibition Data

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 150 | - |

| This compound (X mg/kg) | 750 ± 90 | 50 |

Table 2: Example Pharmacodynamic Data

| Treatment Group | Plasma LPA (µM) ± SEM | Tumor p-Akt/Akt Ratio ± SEM |

| Vehicle Control | 2.5 ± 0.3 | 1.0 ± 0.1 |

| This compound (X mg/kg) | 1.0 ± 0.2 | 0.4 ± 0.05 |

Interpretation: A significant reduction in tumor growth, coupled with a decrease in plasma LPA levels and inhibition of downstream signaling pathways (e.g., reduced p-Akt), would provide strong evidence for the anti-tumor efficacy of this compound.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of the ATX inhibitor this compound in a mouse model. Successful execution of these studies, from initial formulation and MTD determination to in-depth efficacy and pharmacodynamic analyses, will be critical in establishing the therapeutic potential of this compound for the treatment of cancer. Researchers should adapt these general protocols based on the specific properties of this compound as they are determined.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Bioavailability and Pharmacokinetics of Vedolizumab in Healthy Participants Following Single Subcutaneous Administration [ctv.veeva.com]

- 5. Preclinical development and a phase 1 trial of IMC001, an EpCAM-targeted CAR-T cell therapy, in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Studies of MHC00188

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the compound "MHC00188" is not available in publicly accessible scientific literature or databases. The following application notes and protocols are provided as a generalized template based on common practices for novel small molecule inhibitors in preclinical in vivo research. This document is for illustrative purposes only and must be adapted with actual experimental data for this compound.

Introduction

This compound is a novel investigational compound. Preclinical in vivo studies are essential to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, evaluate its efficacy in disease models, and establish a preliminary safety profile. These notes provide a framework for designing and executing in vivo experiments involving this compound.

Mechanism of Action (Hypothetical)

To be determined based on in vitro studies. A thorough understanding of the molecular target and signaling pathway of this compound is critical for designing relevant in vivo studies and selecting appropriate pharmacodynamic biomarkers.

A hypothetical signaling pathway that could be inhibited by a novel therapeutic agent is the mTORC1 pathway, a key regulator of cell growth and proliferation.

Caption: Hypothetical mTORC1 Signaling Pathway.

Quantitative Data Summary

No public data is available for this compound. The following tables are templates to be populated with experimental results.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Template)

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Intravenous (IV) | |||||||

| Oral (PO) | |||||||

| Intraperitoneal (IP) |

Table 2: In Vivo Efficacy Study of this compound in a Xenograft Model (Template)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |

| Vehicle Control | - | - | - | ||

| This compound | |||||

| Positive Control |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of this compound for administration to animals.

Materials:

-

This compound powder

-

Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Protocol:

-

Determine the required concentration of the dosing solution based on the highest dose to be administered and a standard dosing volume (e.g., 10 mL/kg for mice).

-

Weigh the appropriate amount of this compound powder.

-

In a sterile tube, dissolve this compound in a minimal amount of a solubilizing agent (e.g., DMSO). Vortex until fully dissolved.

-

Add co-solvents and surfactants as required to maintain solubility and stability (e.g., PEG300, Tween 80).

-

Bring the solution to the final volume with a physiological carrier (e.g., saline or PBS).

-

Vortex the final formulation thoroughly. If precipitation occurs, gentle warming or sonication may be applied, but stability must be confirmed.

-

Visually inspect the solution for clarity and absence of particulates before administration.

-

Prepare fresh dosing solutions daily unless stability data supports longer storage.

In Vivo Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy and PK/PD study.

Caption: General Workflow for an In Vivo Study.

Administration of this compound to Mice

Objective: To accurately administer the prepared this compound formulation to mice via the intended route.

Routes of Administration:

-

Oral (PO): Administer using an oral gavage needle. Ensure the animal is properly restrained to prevent injury.

-

Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

-

Intravenous (IV): Typically administered via the tail vein. This requires proper restraint and may require warming the tail to dilate the veins.

Protocol (General):

-

Calculate the volume of the dosing solution to be administered to each mouse based on its most recent body weight.

-

Gently restrain the mouse.

-

Administer the calculated volume of the this compound formulation or vehicle control using the appropriate technique for the chosen route.

-

Monitor the animal for any immediate adverse reactions.

-

Return the animal to its cage and observe for any post-dosing distress.

Safety and Handling

To be determined based on Material Safety Data Sheet (MSDS) for this compound.

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the compound's MSDS for specific handling and disposal instructions.

Conclusion

The successful in vivo evaluation of this compound relies on careful planning and execution of experiments. The protocols and templates provided here offer a starting point for researchers. It is imperative that these are adapted and refined based on the specific physicochemical properties of this compound and the objectives of the study. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

Application Notes and Protocols for MHC00188

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides recommended solvents and handling procedures for the research compound MHC00188. Due to the novelty of this compound, specific solubility data is not yet fully characterized. Therefore, this guide presents a general methodology for solvent selection, solubility determination, and stock solution preparation based on standard laboratory practices for novel small molecules. Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for initial studies due to its broad solvency power for organic molecules.[1][2]

Introduction

This compound is a novel compound with potential applications in biomedical research. Proper handling and solubilization are critical for obtaining accurate and reproducible experimental results. This document outlines the recommended procedures for dissolving this compound and preparing stock solutions for use in in vitro and in vivo studies.

Recommended Solvents & Solubility Data

The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[1] It is miscible with water and many organic solvents, making it a versatile choice for biological experiments.[1][2]

Table 1: General Solubility of this compound

| Solvent | Recommended Use | Observations |

| Dimethyl Sulfoxide (DMSO) | Primary stock solutions | Expected to have good solubility. |

| Ethanol | Secondary stock solutions, some in vivo studies | Solubility may be lower than in DMSO. |

| Phosphate-Buffered Saline (PBS) | Final dilution for aqueous assays | Expected to have low direct solubility. |

| Water | Not recommended for primary stock | Expected to have very low solubility. |

Table 2: this compound Solubility in Recommended Solvents

| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Molar Concentration (M) |

| DMSO | 25 | Data to be determined by user | Data to be determined by user |

| Ethanol | 25 | Data to be determined by user | Data to be determined by user |

Note: The user should experimentally determine the solubility of this compound.

Experimental Protocols

Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Recommended solvents (DMSO, Ethanol)

-

Vortex mixer

-

Microcentrifuge tubes

-

Analytical balance

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.

-

Add a small, measured volume of the test solvent (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particulate matter.

-

If the compound has completely dissolved, add another small, known amount of this compound and repeat steps 3 and 4.

-

If the compound has not completely dissolved, add more solvent in small, measured increments and repeat steps 3 and 4 until the compound is fully dissolved.

-

The point at which no more compound can be dissolved represents the saturation point. Calculate the solubility based on the total amount of compound dissolved in the final volume of the solvent.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound (Molecular Weight to be provided by the user)

-

Anhydrous DMSO

-

Sterile, amber glass vials or microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

-

Carefully weigh the calculated amount of this compound and place it in a sterile vial.

-

Add the required volume of anhydrous DMSO to the vial.

-

Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but the stability of the compound under these conditions should be considered.

-

Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate a general workflow for preparing this compound for experimental use and a hypothetical signaling pathway that could be investigated.

Caption: Workflow for this compound solution preparation and use.

References

Application Notes and Protocols for C188-9 (MHC00188) in Fibrosis Research

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a pathological hallmark of many chronic diseases affecting organs such as the heart, lungs, liver, and skin. A key signaling pathway implicated in the progression of fibrosis is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. C188-9 (also referred to as TTI-101), a potent and specific small-molecule inhibitor of STAT3, has emerged as a valuable tool for investigating the role of STAT3 in fibrosis and as a potential therapeutic agent. C188-9 functions by binding to the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting the transcription of pro-fibrotic genes.[1][2][3] This document provides detailed application notes and protocols for the use of C188-9 in various in vitro and in vivo models of fibrosis.

Mechanism of Action

C188-9 is a synthetic small-molecule that specifically targets the phosphotyrosine peptide-binding site within the STAT3 SH2 domain.[1][3][4] This targeted binding competitively inhibits the recruitment of STAT3 to upstream receptor-kinase complexes, thereby preventing its tyrosine phosphorylation (at Y705) and subsequent activation. Activated STAT3 typically forms homodimers, translocates to the nucleus, and binds to the promoters of target genes involved in cell proliferation, differentiation, and inflammation, many of which are pro-fibrotic. By inhibiting STAT3 phosphorylation, C188-9 effectively blocks these downstream events.[1][2] Notably, studies have shown that C188-9 can attenuate the pro-fibrotic effects of key cytokines such as Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[4]

Signaling Pathway

The signaling pathway modulated by C188-9 in the context of fibrosis is centered on the inhibition of STAT3 activation. Pro-fibrotic stimuli, such as TGF-β and IL-6, activate upstream kinases (e.g., JAKs, Src) that phosphorylate STAT3. C188-9 intervenes by binding to the SH2 domain of STAT3, preventing this phosphorylation step. This leads to a downstream reduction in the expression of genes that promote fibroblast activation and ECM deposition.

In Vitro Applications

C188-9 is a valuable tool for studying fibrotic mechanisms in various cell culture models. It has been shown to effectively inhibit the activation of fibroblasts, the primary cell type responsible for ECM deposition in fibrosis.

Experimental Workflow for In Vitro Studies

Quantitative Data from In Vitro Studies

| Cell Type | Pro-fibrotic Stimulus | C188-9 Concentration | Incubation Time | Key Findings |

| Cardiac Fibroblasts | TGF-β1 (10 ng/mL) | 10 µM | 12h pre-treatment, then 48h with TGF-β1 | Decreased expression of Col1a1, Col1a2, Col3a1, and α-SMA.[1] |

| Hepatoma Cell Lines (Huh7, PLC/PRF/5, HepG2) | - | IC50: 10.19 - 11.83 µM | 48h | Reduced cell viability.[5][6] |

| Acute Myeloid Leukemia (AML) cells | G-CSF | IC50: 8-18 µM | 24h | Inhibited STAT3 activation and induced apoptosis.[6][7] |

| C2C12 Myotubes | Plasma from burn-injured mice | 10 µM | 1h pre-treatment | Ameliorated myotube atrophy.[8][9] |

Protocol: Inhibition of TGF-β1-induced Cardiac Fibroblast Activation

This protocol describes how to assess the anti-fibrotic potential of C188-9 in primary cardiac fibroblasts.

Materials:

-

Primary cardiac fibroblasts

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 U/mL streptomycin

-

Recombinant human TGF-β1

-

C188-9 (dissolved in DMSO)

-

6-well cell culture plates

-

Reagents for RNA isolation, qRT-PCR, and Western blotting

Procedure:

-

Seed primary cardiac fibroblasts in 6-well plates and culture until they reach 70-80% confluency.

-

Pre-treat the cells with 10 µM C188-9 or vehicle control (DMSO) for 12 hours.[1]

-

Following pre-treatment, stimulate the cells with 10 ng/mL TGF-β1 in the continued presence of C188-9 or vehicle for 48 hours.[1]

-

For Gene Expression Analysis:

-

Harvest the cells and isolate total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative real-time PCR (qRT-PCR) to analyze the expression levels of pro-fibrotic genes such as Col1a1, Col1a2, Col3a1, and Acta2 (α-SMA). Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-

For Protein Expression Analysis:

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting to detect the levels of Collagen I, α-SMA, phosphorylated STAT3 (p-STAT3), and total STAT3. Use GAPDH as a loading control.

-

In Vivo Applications

C188-9 has demonstrated anti-fibrotic efficacy in various animal models of fibrosis, including cardiac, pulmonary, liver, and skin fibrosis.

Experimental Workflow for In Vivo Studies

Quantitative Data from In Vivo Studies

| Fibrosis Model | Animal Model | C188-9 Dosage | Route of Administration | Key Findings |

| Cardiac Fibrosis | Isoproterenol-induced in mice | Not specified in abstract, but effective | Not specified | Alleviated heart injury and cardiac fibrosis.[1] |

| Pulmonary Fibrosis | Bleomycin-induced in mice | Not specified in abstract, but effective | Intraperitoneal | Decreased pulmonary fibrosis and collagen deposition.[1][2] |

| Skin Fibrosis | Bleomycin-induced and Tsk-1 mice | Not specified in abstract, but effective | Not specified | Attenuated skin fibrosis and myofibroblast accumulation.[4] |

| Liver Fibrosis (NASH) | HepPten- mice | 100 mg/kg | Not specified | Reduced liver steatosis, inflammation, and fibrosis.[5][6] |

| Muscle Wasting | Thermal burn-induced in mice | 50 mg/kg | Intraperitoneal | Reversed skeletal muscle atrophy.[8][9] |

Protocol: Isoproterenol-Induced Cardiac Fibrosis in Mice

This protocol details the induction of cardiac fibrosis in mice and treatment with C188-9.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Isoproterenol (ISO) hydrochloride

-

C188-9

-

Vehicle for C188-9 (e.g., 5% wt/vol dextrose in distilled water containing 5% vol/vol DMSO)[9]

-

Saline

-

Syringes and needles for injection

-

Equipment for tissue harvesting and analysis (histology, Western blotting)

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

To induce cardiac fibrosis, administer isoproterenol (dose to be optimized based on literature, e.g., 5 mg/kg) via subcutaneous injection daily for a specified period (e.g., 14 days). A control group should receive saline injections.

-

Administer C188-9 (e.g., 50 mg/kg) or vehicle via intraperitoneal injection daily, starting from the first day of ISO administration.[8][9]

-

At the end of the treatment period, euthanize the mice and harvest the hearts.

-

Fix a portion of the heart tissue in 4% paraformaldehyde for histological analysis. Embed in paraffin and section the tissue.

-

Perform Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition and fibrosis.

-

Homogenize the remaining heart tissue to prepare protein lysates.

-

Conduct Western blotting to analyze the expression of pro-fibrotic markers such as Collagen I, α-SMA, and the levels of p-STAT3 and total STAT3.